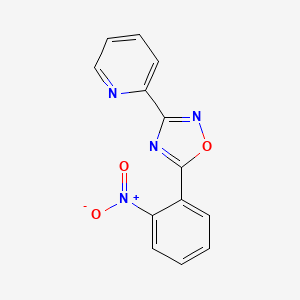![molecular formula C18H18N2O4 B5076319 N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide](/img/structure/B5076319.png)
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[221]hept-5-ene core, which is fused with a cyclopropane ring, and is further functionalized with formyl, methyl, and nitrophenyl groups
Métodos De Preparación
The synthesis of N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.1]hept-5-ene core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the cyclopropane ring: This step often involves a Simmons-Smith reaction, where a methylene group is inserted into the double bond of the bicyclo[2.2.1]hept-5-ene core.
Functionalization with formyl, methyl, and nitrophenyl groups: These groups can be introduced through a series of substitution and addition reactions, using reagents such as formyl chloride, methyl iodide, and nitrobenzene derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity, as well as the development of scalable reaction conditions.
Análisis De Reacciones Químicas
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[22
Chemistry: The compound’s unique spirocyclic structure makes it a valuable model for studying stereochemistry and reaction mechanisms.
Biology: The compound could be used as a probe to investigate biological pathways involving spirocyclic compounds.
Medicine: The compound’s functional groups may allow it to interact with biological targets, making it a potential lead compound for drug discovery.
Mecanismo De Acción
The mechanism by which N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. For example, the nitrophenyl group could participate in electron transfer reactions, while the formyl group could form covalent bonds with nucleophilic sites on proteins or other biomolecules. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar compounds to N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide include other spirocyclic compounds with bicyclo[2.2.1]hept-5-ene cores, such as:
Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-: This compound features a methoxy group instead of the formyl and nitrophenyl groups.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: This compound lacks the spirocyclic structure and additional functional groups present in the target compound.
The uniqueness of N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxamide lies in its combination of functional groups and spirocyclic framework, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-14-5-6-15(18(14)7-8-18)16(11)17(22)19(10-21)12-3-2-4-13(9-12)20(23)24/h2-6,9-11,14-16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABITEUDZCOMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC(C1C(=O)N(C=O)C3=CC(=CC=C3)[N+](=O)[O-])C24CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5076236.png)


![(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5076245.png)
![1-(5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinyl)azocane](/img/structure/B5076263.png)
![1-(4-methoxyphenyl)-5-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]-2-phenylethenyl]tetrazole](/img/structure/B5076284.png)

![3-[(2,3-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5076293.png)
![1-(3,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5076295.png)

![4-({4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5076303.png)
![2-{[(2-phenylcyclopropyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5076304.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B5076308.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5076316.png)
